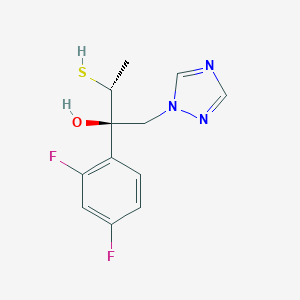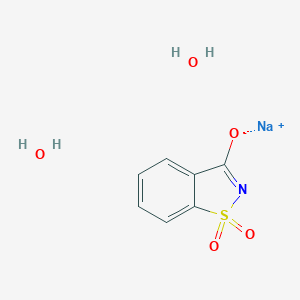
Methyl-6-Piperidinonicotionat
Übersicht
Beschreibung
Methyl 6-piperidinonicotinate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of nicotinic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
Methyl 6-piperidinonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, have a wide variety of biological activities
Molecular Mechanism
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Dosage Effects in Animal Models
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Metabolic Pathways
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Transport and Distribution
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Subcellular Localization
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-piperidinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to be less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction proceeds to form 6-methylnicotinic acid ester .
Industrial Production Methods: In an industrial setting, the production of Methyl 6-piperidinonicotinate follows similar principles but on a larger scale. The process involves the use of large reactors to mix the reactants and maintain the required temperature and pH conditions. The product is then purified through various separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-piperidinonicotinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-piperidinonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid, but Methyl 6-piperidinonicotinate contains a piperidine ring, which imparts different chemical and biological properties.
6-Methylnicotinic acid: This is the precursor used in the synthesis of Methyl 6-piperidinonicotinate. It lacks the ester and piperidine functionalities.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure
Methyl 6-piperidinonicotinate is unique due to its combination of the nicotinic acid ester and piperidine ring, which provides distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
methyl 6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPHYCMAZIKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383373 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-82-5 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)







